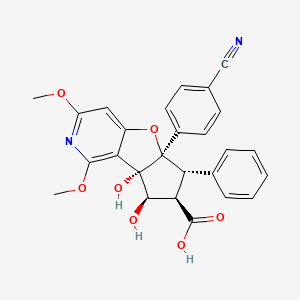

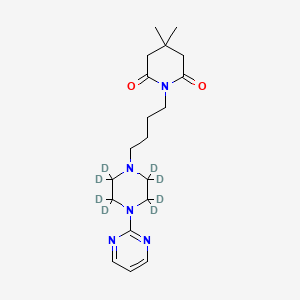

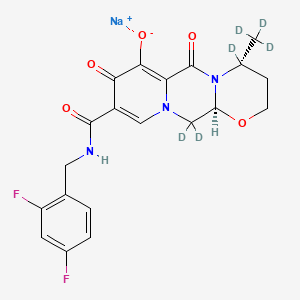

Dolutegravir Sodium Salt-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dolutegravir-d6 (sodium) is a deuterated form of dolutegravir, an antiviral agent used in the treatment of HIV-1 infections. Dolutegravir is an HIV-1 integrase inhibitor that blocks the strand transfer step of the integration of the viral genome into the host cell. This compound is known for its excellent tolerability and minimal toxicity, making it a crucial component in antiretroviral therapy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dolutegravir-d6 (sodium) involves multiple steps, starting from a benzyl-protected pyran. The process includes six chemical transformations using continuous flow reactors, which significantly reduce the overall reaction time compared to batch processes . The synthetic route typically involves the construction of a pyridone ring, followed by cyclization using 3-®-amino-1-butanol and subsequent chemical transformations to form the desired compound .

Industrial Production Methods: Industrial production of dolutegravir-d6 (sodium) leverages continuous flow chemistry to enhance efficiency and yield. This method allows for the telescoping of multiple steps, reducing reaction times and improving overall yields . The use of continuous flow reactors also ensures better control over reaction conditions, leading to higher purity and consistency in the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Dolutegravir-d6 (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions: Common reagents used in the synthesis of dolutegravir-d6 (sodium) include acetic acid, methanesulfonic acid, and acetonitrile . Reaction conditions often involve high-speed homogenization and probe sonication techniques to optimize the formulation and enhance the solubility of the compound .

Major Products Formed: The major products formed from these reactions include intermediates such as pyridone and cyclized compounds, which are further transformed into the final dolutegravir-d6 (sodium) product .

Wissenschaftliche Forschungsanwendungen

Dolutegravir-d6 (sodium) has a wide range of scientific research applications. It is primarily used in the field of medicine for the treatment of HIV-1 infections. The compound’s ability to inhibit HIV integrase makes it a valuable tool in antiretroviral therapy . Additionally, dolutegravir-d6 (sodium) is used in the development of nanosuspensions to enhance the solubility and bioavailability of poorly soluble drugs . Research has also explored its potential in treating liver cancer by inducing autophagy and DNA damage in tumor cells .

Wirkmechanismus

Dolutegravir-d6 (sodium) exerts its antiviral effects by inhibiting the HIV-1 integrase enzyme. This enzyme is responsible for integrating the viral DNA into the host cell genome, a critical step in the HIV replication cycle. By binding to the active site of the integrase enzyme, dolutegravir-d6 (sodium) blocks the strand transfer step, thereby inhibiting viral replication . This mechanism of action is highly specific to the viral enzyme, resulting in minimal toxicity to human host cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to dolutegravir-d6 (sodium) include other HIV integrase inhibitors such as raltegravir, elvitegravir, bictegravir, and cabotegravir . These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties.

Uniqueness: Dolutegravir-d6 (sodium) is unique due to its deuterated form, which enhances its metabolic stability and prolongs its half-life. This modification allows for less frequent dosing and potentially improved patient adherence to antiretroviral therapy . Additionally, dolutegravir-d6 (sodium) has shown superior efficacy and tolerability compared to first-generation integrase inhibitors .

Eigenschaften

Molekularformel |

C20H18F2N3NaO5 |

|---|---|

Molekulargewicht |

447.4 g/mol |

IUPAC-Name |

sodium;(3S,7R)-2,2,7-trideuterio-13-[(2,4-difluorophenyl)methylcarbamoyl]-9,12-dioxo-7-(trideuteriomethyl)-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate |

InChI |

InChI=1S/C20H19F2N3O5.Na/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22;/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28);/q;+1/p-1/t10-,15+;/m1./s1/i1D3,9D2,10D; |

InChI-Schlüssel |

UGWJRRXTMKRYNK-XLJCUHKLSA-M |

Isomerische SMILES |

[2H][C@]1(CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2([2H])[2H])C(=O)NCC4=C(C=C(C=C4)F)F)[O-])C([2H])([2H])[2H].[Na+] |

Kanonische SMILES |

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1S)-1-fluoroethyl]-5-[[6-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-5-yl)-2-methylimidazo[4,5-b]pyridin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B15142985.png)